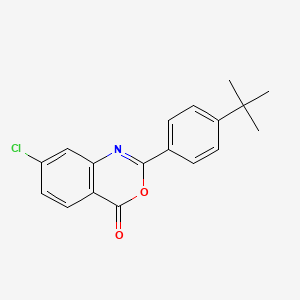

2-(4-tert-butylphenyl)-7-chloro-4H-3,1-benzoxazin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

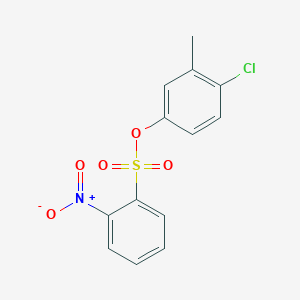

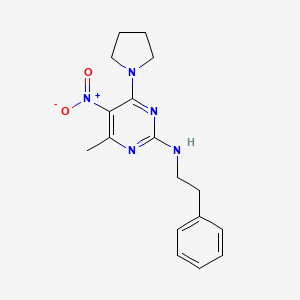

The compound “2-(4-tert-butylphenyl)-7-chloro-4H-3,1-benzoxazin-4-one” is a benzoxazine derivative. Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring. The tert-butylphenyl group suggests the presence of a phenyl ring substituted with a tert-butyl group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzoxazines are typically synthesized via the reaction of phenols, formaldehyde, and primary amines . The tert-butylphenyl group could potentially be introduced via a Friedel-Crafts alkylation .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzoxazine core, with a chlorine atom at the 7-position and a tert-butylphenyl group at the 2-position .Chemical Reactions Analysis

Benzoxazines are known to undergo ring-opening polymerization upon heating, leading to the formation of polybenzoxazines . The presence of the tert-butylphenyl group could influence the reactivity and properties of the resulting polymer .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its benzoxazine core and the tert-butylphenyl substituent. For example, the tert-butyl group could increase the hydrophobicity of the compound .Aplicaciones Científicas De Investigación

Solubility Studies

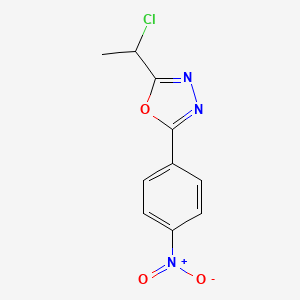

Researchers have investigated the solubility of 2-(4-tert-butylphenyl)-5-(4-biphenyl)-1,3,4-oxadiazole (a related compound) in various organic solvents . Understanding solubility is crucial for formulation development, drug delivery systems, and material science.

Bipolar Systems

4-tert-Butylbenzoyl chloride: , derived from this compound, contributes to the synthesis of 9,9′-spirobifluorene-bridged bipolar systems. These systems often contain 1,3,4-oxadiazole-conjugated oligoaryl and triaryllamine moieties . Such systems find applications in organic electronics and optoelectronic devices.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-tert-butylphenyl)-7-chloro-3,1-benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO2/c1-18(2,3)12-6-4-11(5-7-12)16-20-15-10-13(19)8-9-14(15)17(21)22-16/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWWZYDIMLCSQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-tert-butylphenyl)-7-chloro-4H-3,1-benzoxazin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-3-oxo-N-(tetrahydro-2-furanylmethyl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide](/img/structure/B2655468.png)

![N-[(3,5-difluorophenyl)methyl]-3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2655471.png)

![(1R,5S)-8-((4-ethylphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2655480.png)

![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B2655482.png)

![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2655485.png)